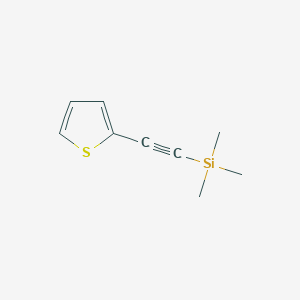
Trimethyl(thiophen-2-ylethynyl)silane
Número de catálogo B1330703
Peso molecular: 180.34 g/mol
Clave InChI: OQUBLKNISPLGJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US09173401B2
Procedure details


A mixture of 2-iodothiophene (500 mg, 2.38 mmol), Pd(PPh3)2Cl2 (52.95 mg, 0.0754 mmol), CuI (28.1 mg, 0.14756 mmol) and diisopropylamine (0.62 ml, 4.4744 mmol) in THF (4 ml) was degassed thoroughly with argon, and trimethylsilyl acetylene (0.453 ml, 3.284 mmol) was added at room temperature. After stirring the reaction mixture for 16 hours at room temperature, it was poured into water and extracted with dichloromethane. The combined organic layers were washed with brine and dried over anhydrous sodium sulfate, and the solvent was evaporated. The crude material was purified by column chromatography (100-200 mesh silica gel) using hexane as eluent to yield 300 mg of trimethyl(thiophen-2-ylethynyl)silane (300 mg, 1.66 mol, yield 70.02%).




Name
CuI
Quantity
28.1 mg
Type
catalyst
Reaction Step One



Yield
70.02%
Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.C(NC(C)C)(C)C.[CH3:14][Si:15]([C:18]#[CH:19])([CH3:17])[CH3:16].O>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[CH3:14][Si:15]([CH3:17])([CH3:16])[C:18]#[C:19][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1 |^1:28,47|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
IC=1SC=CC1
|
|
Name
|
|
|
Quantity
|
0.62 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
52.95 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
CuI
|
|
Quantity
|
28.1 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Two
|
Name
|
|
|
Quantity
|
0.453 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring the reaction mixture for 16 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by column chromatography (100-200 mesh silica gel)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](C#CC=1SC=CC1)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.66 mol | |
| AMOUNT: MASS | 300 mg | |
| YIELD: PERCENTYIELD | 70.02% | |
| YIELD: CALCULATEDPERCENTYIELD | 69747.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
